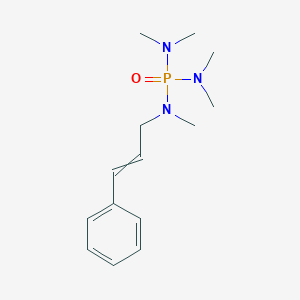![molecular formula C15H20AsNO4S B14631409 2-[Ethyl-(2-methylphenyl)arsanyl]aniline;sulfuric acid CAS No. 53980-36-2](/img/structure/B14631409.png)
2-[Ethyl-(2-methylphenyl)arsanyl]aniline;sulfuric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[Ethyl-(2-methylphenyl)arsanyl]aniline;sulfuric acid is a complex organic compound that contains both arsenic and aniline groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Ethyl-(2-methylphenyl)arsanyl]aniline typically involves the reaction of ethyl-2-methylphenylarsine with aniline under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to isolate the final product. The use of advanced analytical techniques, such as NMR and IR spectroscopy, is essential to confirm the structure and purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions
2-[Ethyl-(2-methylphenyl)arsanyl]aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides.
Reduction: Reduction reactions can convert the arsenic group to a lower oxidation state.
Substitution: The aniline group can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic oxides, while nitration of the aniline group can produce nitro derivatives .
Aplicaciones Científicas De Investigación
2-[Ethyl-(2-methylphenyl)arsanyl]aniline has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other arsenic-containing compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of arsenic-based drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[Ethyl-(2-methylphenyl)arsanyl]aniline involves its interaction with molecular targets such as enzymes and proteins. The arsenic group can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Phenylarsine oxide: Similar in structure but lacks the ethyl and methyl groups.
Arsanilic acid: Contains an arsenic group attached to an aniline ring but has different substituents.
Roxarsone: An organoarsenic compound used in animal feed, structurally different but with similar arsenic chemistry.
Uniqueness
2-[Ethyl-(2-methylphenyl)arsanyl]aniline is unique due to its specific combination of ethyl, methyl, and arsenic groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Propiedades
Número CAS |
53980-36-2 |
|---|---|
Fórmula molecular |
C15H20AsNO4S |
Peso molecular |
385.3 g/mol |
Nombre IUPAC |
2-[ethyl-(2-methylphenyl)arsanyl]aniline;sulfuric acid |
InChI |
InChI=1S/C15H18AsN.H2O4S/c1-3-16(13-9-5-4-8-12(13)2)14-10-6-7-11-15(14)17;1-5(2,3)4/h4-11H,3,17H2,1-2H3;(H2,1,2,3,4) |
Clave InChI |
ZKVTXNZSEBIQHP-UHFFFAOYSA-N |
SMILES canónico |
CC[As](C1=CC=CC=C1C)C2=CC=CC=C2N.OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



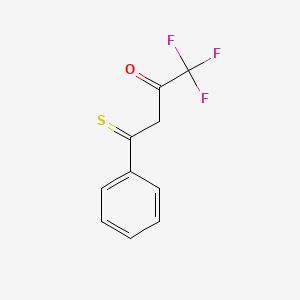
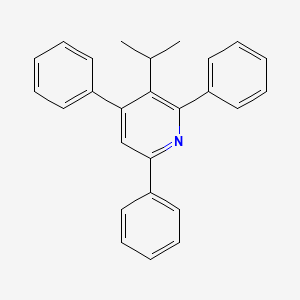
![2,2'-[1,2-Phenylenebis(oxy)]diphenol](/img/structure/B14631355.png)
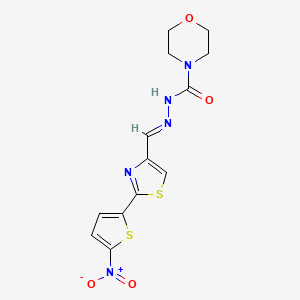
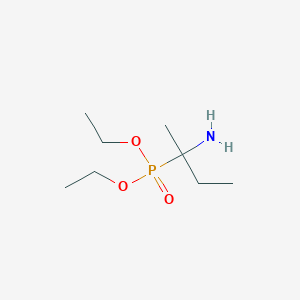
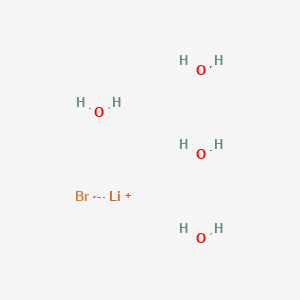
![3-Pentyn-2-one, 5-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B14631387.png)
![Prop-2-yn-1-yl bis[(aziridin-1-yl)]phosphinate](/img/structure/B14631388.png)
![4-Cyanophenyl 4-[(butoxycarbonyl)oxy]benzoate](/img/structure/B14631393.png)
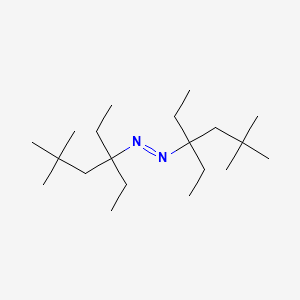
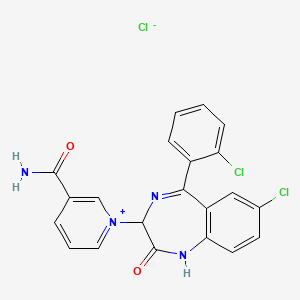
![3H-Pyrrolo[3,4-b]quinolin-3-one, 1,2-dihydro-2-methyl-](/img/structure/B14631412.png)
